
6-溴-5-氯-1H-吲哚
描述
“6-Bromo-5-chloro-1H-indole” is a compound with the CAS Number: 1191028-50-8 . It has a molecular weight of 230.49 and its IUPAC name is 6-bromo-5-chloro-1H-indole . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including “6-Bromo-5-chloro-1H-indole”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles . For instance, a process for efficient synthesis of 5-bromoindole, which could be a precursor to “6-Bromo-5-chloro-1H-indole”, has been patented .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-chloro-1H-indole” can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H .
Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-5-chloro-1H-indole”, have been found to show various biologically vital properties . They have been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Physical And Chemical Properties Analysis
“6-Bromo-5-chloro-1H-indole” is a solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0232 mg/ml .
科学研究应用
抗病毒活性
6-溴-5-氯-1H-吲哚: 衍生物已被合成并评估其作为抗病毒剂的潜力。这些化合物已显示出对包括甲型流感和柯萨奇病毒 B4 在内的多种病毒具有抑制作用。 吲哚核能够与多个受体高亲和力结合,使其成为开发新型抗病毒衍生物的宝贵支架 .
抗炎特性
吲哚衍生物,包括具有6-溴-5-氯取代基的衍生物,正在被研究其抗炎特性。 这些化合物可以通过调节机体的炎症反应在炎症性疾病的治疗中发挥重要作用 .
抗癌应用
吲哚核心是许多具有抗癌活性的合成药物分子中的常见特征。6-溴-5-氯-1H-吲哚衍生物是正在进行的研究的一部分,旨在开发能够以高特异性和减少副作用的方式靶向癌细胞的新疗法 .
抗菌作用
对吲哚衍生物的研究也突出了其作为抗菌剂的潜力。 吲哚类化合物结构的多样性使得能够靶向多种微生物病原体,使其成为新型抗菌药物的有希望的候选药物 .
抗糖尿病活性
吲哚衍生物已被确定为潜在的抗糖尿病剂。 它们与参与葡萄糖代谢的生物受体的相互作用表明,6-溴-5-氯-1H-吲哚可能是开发新型抗糖尿病药物的起点 .
神经保护作用
吲哚结构存在于表现出神经保护作用的化合物中。 6-溴-5-氯-1H-吲哚衍生物可能有助于开发治疗神经退行性疾病的方法,方法是保护神经元免受损伤 .
安全和危害
未来方向
作用机制
Target of Action
It is known that indole derivatives, which include 6-bromo-5-chloro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities and have been found in many important synthetic drug molecules . Indole is also a key component in the synthesis of tryptophan and indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives would generally depend on factors such as lipophilicity, water solubility, and druglikeness .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
6-Bromo-5-chloro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Bromo-5-chloro-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 6-Bromo-5-chloro-1H-indole can bind to specific receptors, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 6-Bromo-5-chloro-1H-indole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromo-5-chloro-1H-indole has been found to modulate the activity of nuclear receptors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 6-Bromo-5-chloro-1H-indole can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-5-chloro-1H-indole involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Bromo-5-chloro-1H-indole can bind to the active site of enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, it can interact with transcription factors, influencing the transcription of specific genes and leading to changes in cellular function . These molecular interactions are critical for understanding the biochemical properties and cellular effects of 6-Bromo-5-chloro-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-chloro-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-chloro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-Bromo-5-chloro-1H-indole in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-5-chloro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular responses . At high doses, 6-Bromo-5-chloro-1H-indole can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
6-Bromo-5-chloro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding the metabolic pathways of 6-Bromo-5-chloro-1H-indole is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Bromo-5-chloro-1H-indole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Once inside the cell, 6-Bromo-5-chloro-1H-indole can interact with various cellular compartments, affecting its distribution and activity . These interactions are important for understanding the cellular effects and therapeutic potential of 6-Bromo-5-chloro-1H-indole.
Subcellular Localization
The subcellular localization of 6-Bromo-5-chloro-1H-indole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Bromo-5-chloro-1H-indole may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression . Understanding the subcellular localization of 6-Bromo-5-chloro-1H-indole is essential for elucidating its molecular mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWREYGFJOJLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695396 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191028-50-8 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
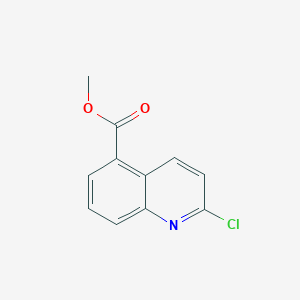

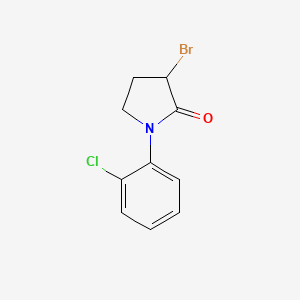


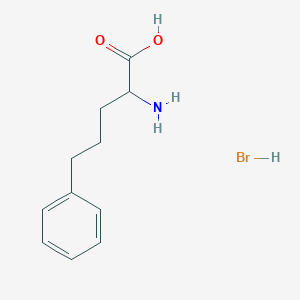
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
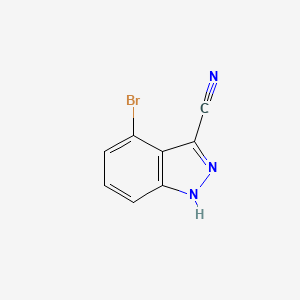
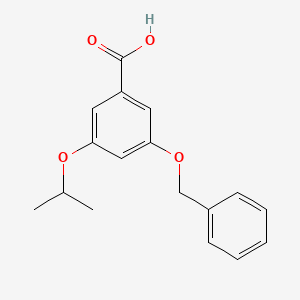
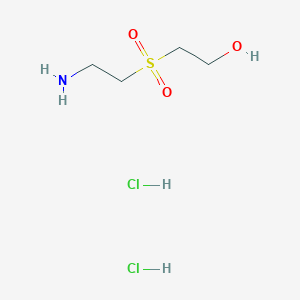
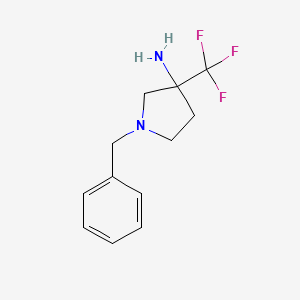
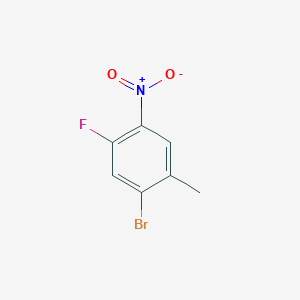

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
